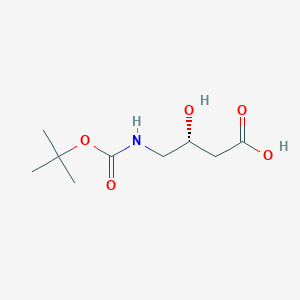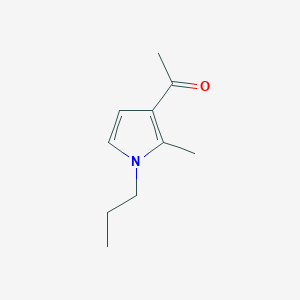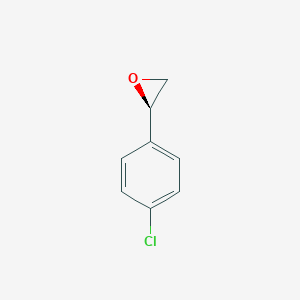
(S)-2-(4-Clorofenil)oxirano
Descripción general
Descripción
La naloxona benzoylhidrazona es un compuesto orgánico sintético conocido por su interacción con los receptores opioides. Ha sido estudiada extensamente por sus propiedades farmacológicas, particularmente su papel como agonista/antagonista mixto en varios receptores opioides .
Aplicaciones Científicas De Investigación
La naloxona benzoylhidrazona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar los subtipos de receptores opioides y sus interacciones.
Biología: El compuesto se emplea en investigaciones que involucran la señalización y modulación de los receptores.
Medicina: La naloxona benzoylhidrazona se investiga por sus posibles efectos terapéuticos, particularmente en el manejo del dolor y el tratamiento de la adicción.
Industria: Si bien sus aplicaciones industriales son limitadas, sirve como un compuesto de referencia en la investigación farmacéutica
Análisis De Reacciones Químicas
La naloxona benzoylhidrazona experimenta varias reacciones químicas, que incluyen:
Oxidación y Reducción:
Reacciones de Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente involucrando el grupo benzilo.
Reactivos y Condiciones Comunes: Los reactivos típicos pueden incluir agentes oxidantes, agentes reductores y varios solventes. Las condiciones como la temperatura y el pH se ajustan en función de la reacción deseada.
Productos Principales: Los productos principales formados dependen de la vía de reacción específica, pero generalmente involucran modificaciones en los grupos benzilo o hidrazona.
Mecanismo De Acción
La naloxona benzoylhidrazona ejerce sus efectos al interactuar con los receptores opioides, incluidos los receptores mu, delta y kappa. Actúa como un agonista/antagonista mixto, lo que significa que puede tanto activar como inhibir estos receptores dependiendo del contexto. El compuesto modula las vías de señalización de los receptores, incluida la vía del AMPc y las quinasas reguladas por señales extracelulares, lo que lleva a diversos efectos fisiológicos .
Comparación Con Compuestos Similares
La naloxona benzoylhidrazona es única en su capacidad de actuar como agonista y antagonista en diferentes receptores opioides. Compuestos similares incluyen:
Naloxona: Principalmente un antagonista opioide.
Naltrexona: Otro antagonista opioide con una duración de acción más larga.
Buprenorfina: Un agonista parcial en los receptores mu y antagonista en los receptores kappa.
Metadona: Un agonista completo en los receptores mu con efectos adicionales en los receptores NMDA
El perfil mixto de agonista/antagonista de la naloxona benzoylhidrazona la hace particularmente valiosa para la investigación sobre la función de los receptores opioides y las posibles aplicaciones terapéuticas.
Métodos De Preparación
La naloxona benzoylhidrazona se sintetiza a través de una serie de reacciones químicas que involucran naloxona y benzoylhidrazida. La ruta sintética típicamente implica la reacción de naloxona con benzoylhidrazida en condiciones controladas para formar el compuesto deseado . Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, pero los detalles específicos sobre la producción a gran escala no están fácilmente disponibles.
Propiedades
IUPAC Name |
(2S)-2-(4-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLXNDOMYKTAD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455310 | |
| Record name | (S)-2-(4-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97466-49-4, 21019-51-2 | |
| Record name | 4-Chlorostyrene oxide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097466494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-2-(4-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(4-chlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROSTYRENE OXIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659109YM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain how (S)-4-chlorostyrene oxide is produced using biocatalysts, as mentioned in the research?
A1: The research highlights the use of styrene monooxygenase (SMO) from Marinobacterium litorale for the production of optically pure (S)-4-chlorostyrene oxide. [] SMO is a biocatalyst, meaning it's an enzyme that facilitates chemical reactions within living organisms. The researchers cloned and expressed SMO in Escherichia coli bacteria, essentially turning them into tiny factories for (S)-4-chlorostyrene oxide. The engineered E. coli were able to convert 4-chlorostyrene into (S)-4-chlorostyrene oxide with high enantioselectivity (greater than 99% enantiomeric excess). [] This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical synthesis methods.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

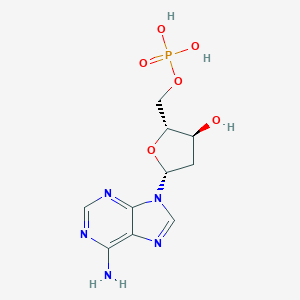
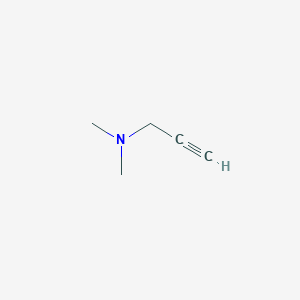

![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)


![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)



